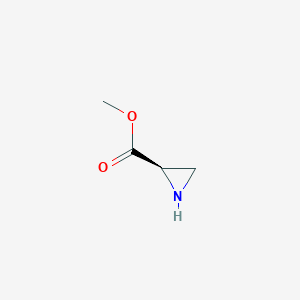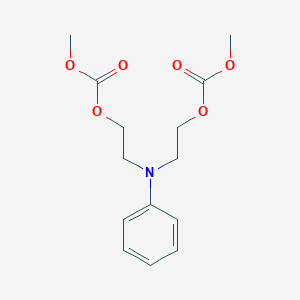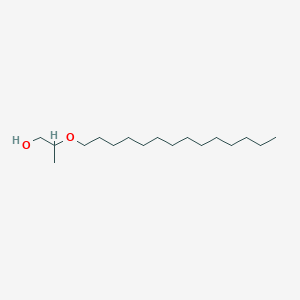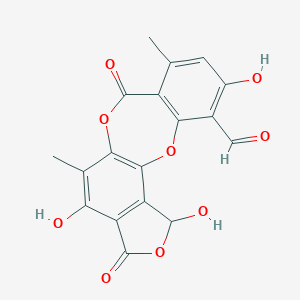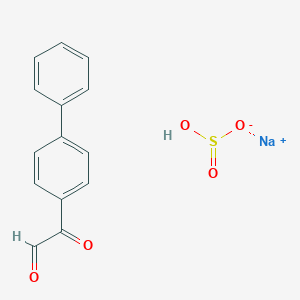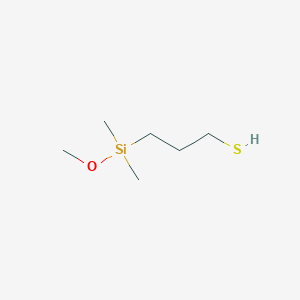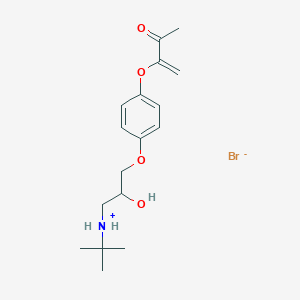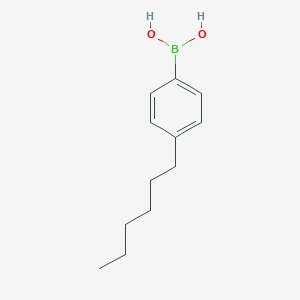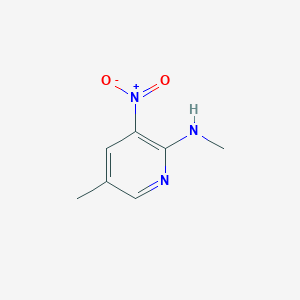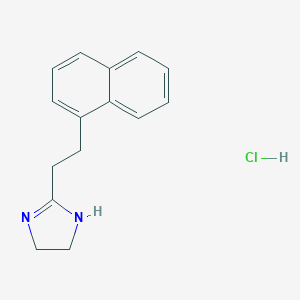
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as "Ro-15-4513" and is a selective antagonist of the GABA-A receptor. The GABA-A receptor is a critical component of the central nervous system and is responsible for regulating inhibitory neurotransmission. Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor, making it a valuable tool in scientific research.
Mechanism Of Action
Ro-15-4513 acts as a selective antagonist of the GABA-A receptor. Specifically, it binds to the benzodiazepine site of the receptor, preventing the binding of other benzodiazepines. This mechanism of action has been well established and is widely accepted in the scientific community.
Biochemical And Physiological Effects
Ro-15-4513 has been shown to have a significant impact on the GABA-A receptor. Specifically, it has been shown to reduce the activity of the receptor, leading to a decrease in inhibitory neurotransmission. This reduction in inhibitory neurotransmission can lead to a variety of physiological effects, including changes in anxiety, mood, and addiction.
Advantages And Limitations For Lab Experiments
Ro-15-4513 has several advantages as a tool in scientific research. It is a selective antagonist of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Additionally, it has been well characterized and has a well-established synthesis method. However, Ro-15-4513 does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Future Directions
There are several future directions for the use of Ro-15-4513 in scientific research. One potential direction is the study of the role of the GABA-A receptor in addiction. Ro-15-4513 has been shown to reduce the reinforcing effects of drugs of abuse, making it a valuable tool in the study of addiction. Additionally, Ro-15-4513 could be used in the development of new therapeutics for anxiety and depression. By targeting the GABA-A receptor, Ro-15-4513 could provide a new avenue for the treatment of these disorders.
Conclusion
Ro-15-4513 is a valuable tool in scientific research due to its selective antagonism of the GABA-A receptor. This compound has been widely used in the study of the receptor's function and has several potential future directions in the study of addiction and the development of new therapeutics. While Ro-15-4513 does have some limitations, its unique properties make it an important tool in scientific research.
Synthesis Methods
Ro-15-4513 is synthesized through a multi-step process that involves the reaction of 1-naphthalenyl ethylamine with 2-bromoethylamine hydrobromide. The resulting product is then treated with sodium hydride and 1H-imidazole-4,5-dicarboxylic acid diethyl ester to form Ro-15-4513. This synthesis method has been well established and is widely used in the production of Ro-15-4513 for scientific research.
Scientific Research Applications
Ro-15-4513 has been widely used in scientific research as a tool to study the GABA-A receptor. This compound has been shown to selectively bind to the benzodiazepine site of the GABA-A receptor, making it a valuable tool in the study of the receptor's function. Ro-15-4513 has been used in a variety of studies, including those investigating the role of the GABA-A receptor in anxiety, depression, and addiction.
properties
CAS RN |
103125-00-4 |
|---|---|
Product Name |
1H-Imidazole, 4,5-dihydro-2-(2-(1-naphthalenyl)ethyl)-, monohydrochloride |
Molecular Formula |
C15H17ClN2 |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H16N2.ClH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-15-16-10-11-17-15;/h1-7H,8-11H2,(H,16,17);1H |
InChI Key |
LCJARYWGUDQBBW-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
C1CN=C(N1)CCC2=CC=CC3=CC=CC=C32.Cl |
Other CAS RN |
103125-00-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

